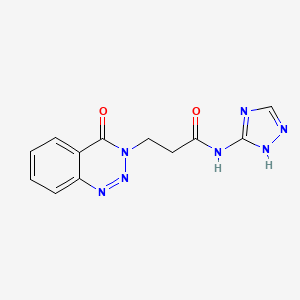
2,4-Dichlorophenyl hexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-二氯苯基己吡喃糖苷是一种有机化合物,化学式为C12H14Cl2O6。它是一种己吡喃糖的衍生物,己吡喃糖是一个六元环状糖,其中羟基被2,4-二氯苯基取代。
准备方法
合成路线和反应条件
2,4-二氯苯基己吡喃糖苷的合成通常涉及己吡喃糖衍生物与2,4-二氯苯酚的反应。一种常见的方法是使用糖基化反应,其中己吡喃糖的羟基被2,4-二氯苯基取代。这种反应可以由酸或酶催化,以促进糖苷键的形成。
工业生产方法
2,4-二氯苯基己吡喃糖苷的工业生产可能涉及使用优化反应条件的大规模糖基化过程,以确保高产率和纯度。使用连续流反应器和先进的纯化技术,如色谱法,可以提高生产过程的效率。
化学反应分析
反应类型
2,4-二氯苯基己吡喃糖苷可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或醛。
还原: 还原反应可以将该化合物转化为醇或其他还原形式。
取代: 氯苯基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 还原剂如硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 通常被使用。
取代: 胺或硫醇等亲核试剂可以在碱性或酸性条件下用于取代反应。
主要生成物
这些反应生成的主要产物取决于所用试剂和条件。例如,氧化可以生成羧酸,而还原可以生成醇。
科学研究应用
2,4-二氯苯基己吡喃糖苷在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 该化合物可用于与碳水化合物代谢和酶相互作用相关的研究。
工业: 它可用于生产特种化学品和材料。
作用机理
2,4-二氯苯基己吡喃糖苷的作用机理涉及它与特定分子靶标的相互作用,例如酶或受体。该化合物可以抑制或激活这些靶标,导致各种生物学效应。确切的途径和分子靶标取决于特定应用和使用环境。
作用机制
The mechanism of action of 2,4-Dichlorophenyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
类似化合物
2,4-二氯苯氧乙酸: 具有类似氯苯基基团的系统性除草剂。
2,4-二氯苯基糖苷: 具有类似糖苷键但糖基不同的化合物。
独特性
2,4-二氯苯基己吡喃糖苷因其独特的己吡喃糖结构和2,4-二氯苯基基团的存在而独一无二。这种特征组合赋予它与其他类似化合物相比不同的化学和生物学特性。
属性
CAS 编号 |
1093407-51-2 |
|---|---|
分子式 |
C12H14Cl2O6 |
分子量 |
325.14 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14Cl2O6/c13-5-1-2-7(6(14)3-5)19-12-11(18)10(17)9(16)8(4-15)20-12/h1-3,8-12,15-18H,4H2 |
InChI 键 |
FMLFENLCSTYAST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12158433.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158434.png)


![4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12158466.png)
![4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide](/img/structure/B12158476.png)
![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12158482.png)
![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12158490.png)
![(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158497.png)
![N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12158498.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12158504.png)
![N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12158508.png)
![N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12158518.png)
